3-Amino-N',5-dimethylpyrazine-2-carbohydrazide
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Overview
Description
3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide typically involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The amino and carbohydrazide groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar structure but lacks the dimethyl groups.
3,5-Dimethylpyrazine-2-carboxamide: Similar structure but lacks the amino group.
3-Amino-2,5-dimethylpyrazine: Similar structure but lacks the carbohydrazide group.
Uniqueness
3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
22918-44-1 |
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Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
3-amino-N',5-dimethylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-4-3-10-5(6(8)11-4)7(13)12-9-2/h3,9H,1-2H3,(H2,8,11)(H,12,13) |
InChI Key |
BGDWNGOZSCJLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)NNC |
Origin of Product |
United States |
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